![molecular formula C18H16BrN3O3S B2934474 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034415-95-5](/img/structure/B2934474.png)
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that allows it to interact with specific receptors in the body, which has led to its investigation in various fields of research.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been identified as having promising characteristics as anticancer agents against various tumors . They constitute a large group of chemicals with a wide range of biological properties, and many are approved for antitumor clinical use .
Antimicrobial and Antifungal Properties
These compounds exhibit antimicrobial and antifungal activities, which could be utilized in the development of new medications for treating infections .
Cardiovascular Therapeutics
Quinazoline derivatives are known to have vasodilator and antihypertensive effects, making them potential candidates for treating cardiovascular diseases .
Anti-inflammatory and Analgesic Effects
Research has shown that quinazoline derivatives can act as anti-inflammatory and analgesic agents, suggesting their use in pain management and inflammatory conditions .
Anticonvulsant Properties
These compounds have been reported to possess anticonvulsant activities, indicating their potential application in the treatment of epilepsy or seizure disorders .
Antimalarial Activity
Some quinazoline derivatives have been found to exhibit antimalarial properties, which could contribute to the development of new antimalarial drugs .
properties
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c19-11-9-15(26-10-11)17(24)21-7-5-12(6-8-21)22-16(23)13-3-1-2-4-14(13)20-18(22)25/h1-4,9-10,12H,5-8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMBCNLYXQGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.